molecular formula C9H7FN2O2 B1435294 Methyl 4-fluoro-1H-benzimidazole-5-carboxylate CAS No. 1804150-63-7

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Cat. No. B1435294
M. Wt: 194.16 g/mol
InChI Key: WNHUIFHCENVZBZ-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” is a chemical compound that is used in various scientific research applications . It is a benzimidazole derivative .


Synthesis Analysis

The synthesis of benzimidazoles, including “Methyl 4-fluoro-1H-benzimidazole-5-carboxylate”, has been the subject of recent advances . A novel microwave-assisted protocol for the rapid synthesis of similar compounds has been developed . This process yields excellent results in a significantly reduced reaction time compared to conventional heating methods .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” is complex. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” is involved in various chemical reactions. It has been found to interfere with tubulin polymerization . This compound also shows a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” has a molecular weight of 176.17 . It has a melting point of 139 °C and a boiling point of 416.2±18.0 °C . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antileukemic Potential

  • Research has led to the synthesis and preliminary evaluation of novel derivatives, including those related to methyl 4-fluoro-1H-benzimidazole-5-carboxylate, as potential chemotherapeutic agents. For example, a study reported the synthesis of methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, which induced significant cell death in leukemic cells. The compound demonstrated S/G2 cell cycle arrest and activated apoptosis pathways, suggesting its potential as an anti-leukemic agent (Gowda et al., 2009).

Microwave-Assisted Rapid Synthesis

  • A novel microwave-assisted protocol has been developed for the rapid synthesis of benzimidazole derivatives with antileukemic activity, demonstrating the efficiency of new synthetic methods in creating potentially therapeutic compounds. This method offers significant advantages in terms of reaction speed and yield, contributing to the expedited development of new druggable compounds (Jagadeesha et al., 2023).

Antitumor Evaluation and DNA Interaction

  • Another aspect of research has focused on the synthesis, antitumor evaluation, and crystal structure determination of new benzimidazole derivatives. These compounds, including non-fused fluoro derivatives, have shown significant antiproliferative activity against various tumor cell lines. The ability of these compounds to intercalate into double-stranded DNA and their interaction with ct-DNA support their potential mechanism of action in exerting antitumor activity (Hranjec et al., 2010).

Role in PET Tumor Imaging

  • Research has also extended to the development of [(18)F] labeled benzimidazole derivatives for positron emission tomography (PET) tumor imaging. These compounds, including derivatives of methyl 4-fluoro-1H-benzimidazole-5-carboxylate, have shown promising results in biodistribution assays, indicating their potential as radiotracers for tumor imaging. Their high tumor/brain uptake ratios compared to other compounds highlight their potential utility in PET imaging (Zhang et al., 2010).

Safety And Hazards

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” is classified as a hazardous substance . It has been assigned the GHS07 hazard pictogram and the signal word "Warning" . The hazard statements associated with this compound are H319, H335, and H315 .

Future Directions

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” has potential applications in targeted cancer therapy . It has been found to exert pronounced antiproliferative activity on tumor cell lines . Future research could focus on further exploring its anticancer properties and potential synergistic effects with other anticancer drugs .

properties

IUPAC Name

methyl 4-fluoro-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHUIFHCENVZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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